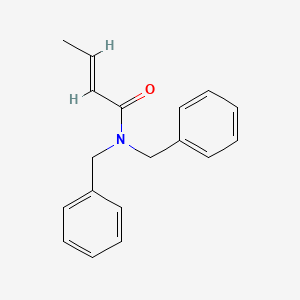

N,N-Dibenzylbut-2-enamide

Description

(E)-N,N-dibenzylbut-2-enamide is an organic compound characterized by the presence of a double bond in the but-2-enamide structure and two benzyl groups attached to the nitrogen atoms

Properties

Molecular Formula |

C18H19NO |

|---|---|

Molecular Weight |

265.3 g/mol |

IUPAC Name |

(E)-N,N-dibenzylbut-2-enamide |

InChI |

InChI=1S/C18H19NO/c1-2-9-18(20)19(14-16-10-5-3-6-11-16)15-17-12-7-4-8-13-17/h2-13H,14-15H2,1H3/b9-2+ |

InChI Key |

PDSGNCLCMINFGM-XNWCZRBMSA-N |

Isomeric SMILES |

C/C=C/C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Canonical SMILES |

CC=CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-dibenzylbut-2-enamide typically involves the reaction of but-2-enamide with benzylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete reaction. The reaction can be represented as follows:

But-2-enamide+2Benzylamine→(E)-N,N-dibenzylbut-2-enamide

Industrial Production Methods

In an industrial setting, the production of (E)-N,N-dibenzylbut-2-enamide may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-dibenzylbut-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Synthesis and Catalytic Applications

N,N-Dibenzylbut-2-enamide serves as a versatile starting material in organic synthesis. Its structure allows it to participate in several important reactions:

- Asymmetric Synthesis : The compound is utilized in asymmetric synthesis processes, particularly in the formation of enantioenriched compounds. For instance, it has been successfully employed in copper-catalyzed 1,4-addition reactions to produce β-trifluoroboratoamides with high yields and enantiomeric ratios .

- Cross-Coupling Reactions : It acts as a substrate for Suzuki-Miyaura cross-coupling reactions, where it can be transformed into various organotrifluoroborates. This process is notable for its efficiency and the ability to maintain stereochemical fidelity during the reactions .

Pharmaceutical Applications

The compound has potential applications in drug discovery and development:

- Precursor for Bioactive Compounds : this compound can be modified to yield bioactive molecules that exhibit pharmaceutical properties. Its derivatives have been explored for their potential use in treating various diseases due to their structural similarities to known therapeutic agents .

- Molecular Probes : The compound's unique chemical properties make it suitable for developing molecular probes that can be utilized in biological studies to understand enzyme mechanisms or cellular interactions .

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

- Case Study on Copper-Catalyzed Reactions : Research demonstrated that by altering solvent conditions during copper-catalyzed reactions involving this compound, significant improvements in yield and enantiomeric excess were achieved. For example, switching from ethanol to methanol increased yields from 19% to 91% .

- Documented Observations : In observational research settings, the compound has been analyzed for its role in complex reaction mechanisms, providing insights into reaction pathways and efficiencies .

Table 1: Summary of Reaction Conditions and Yields

| Reaction Type | Solvent | Yield (%) | Enantiomeric Ratio |

|---|---|---|---|

| Copper-Catalyzed 1,4-addition | Ethanol | 19 | 93:7 |

| Copper-Catalyzed 1,4-addition | Methanol | 91 | 93:7 |

| Suzuki-Miyaura Cross-Coupling | Varies | Up to 92 | Complete fidelity |

Mechanism of Action

The mechanism by which (E)-N,N-dibenzylbut-2-enamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

N,N-dibenzylbut-2-enamide: Lacks the (E)-configuration, which can affect its chemical properties and reactivity.

N,N-dibenzylacetamide: Similar structure but with an acetamide group instead of but-2-enamide.

N,N-dibenzylprop-2-enamide: Similar structure but with a prop-2-enamide group.

Uniqueness

(E)-N,N-dibenzylbut-2-enamide is unique due to its specific (E)-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to distinct chemical and biological properties compared to its isomers and structurally similar compounds.

Biological Activity

N,N-Dibenzylbut-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C16H17N

- Molecular Weight : 239.32 g/mol

- IUPAC Name : this compound

The compound features a but-2-enamide backbone with two benzyl groups attached to the nitrogen atom, contributing to its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. A study demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell cycle arrest and programmed cell death .

Antimicrobial Activity

This compound has also shown antimicrobial properties against a range of pathogens. In vitro studies reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Caspase Activation : The compound promotes the activation of caspases, which are crucial for the execution phase of apoptosis.

- Bcl-2 Modulation : It alters the expression levels of pro-apoptotic and anti-apoptotic proteins, shifting the balance towards apoptosis.

- Membrane Disruption : The lipophilic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity in microbial cells.

Study on Anticancer Activity

A notable study published in Cancer Letters evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at 15 µM. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis .

| Concentration (µM) | Cell Viability (%) | Apoptosis (%) |

|---|---|---|

| 0 | 100 | 5 |

| 5 | 85 | 10 |

| 10 | 60 | 25 |

| 15 | 40 | 50 |

Antimicrobial Efficacy Study

In another study published in Journal of Antimicrobial Chemotherapy, this compound was tested against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against Gram-positive bacteria .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | >128 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.